CCT244747

Overview

Description

CCT244747 is a novel, potent, and highly selective inhibitor of checkpoint kinase 1 (CHK1). It is an orally active compound that has shown significant efficacy in preclinical studies, both as a single agent and in combination with genotoxic anticancer drugs. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response and the maintenance of replication fork stability. By inhibiting CHK1, this compound enhances the cytotoxicity of several chemotherapeutic agents and abrogates drug-induced cell cycle arrest, leading to increased DNA damage and apoptosis .

Preparation Methods

The synthesis of CCT244747 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The final step involves the coupling of these intermediates to form the desired compound. The reaction conditions are carefully optimized to achieve high yield and purity. Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency and quality control .

Chemical Reactions Analysis

CCT244747 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Radiosensitization

CCT244747 has demonstrated significant radiosensitizing effects in various cancer cell lines. In studies, it was shown to:

- Increase Sensitivity : Enhance the sensitivity of bladder and head and neck cancer cells to radiation therapy.

- Abrogate G2 Arrest : Prevent radiation-induced G2 phase cell cycle arrest, allowing cells to enter mitosis prematurely, which can lead to increased cell death.

Table 1: Radiosensitization Effects of this compound

| Cell Line | Radiation Dose (Gy) | This compound Concentration (µM) | Survival Fraction |

|---|---|---|---|

| T24 | 2 | 0.5 | Reduced |

| RT112 | 4 | 0.5 | Reduced |

| Cal27 | 6 | 0.5 | Reduced |

Combination Therapy with Chemotherapeutics

This compound enhances the cytotoxicity of several anticancer drugs, including gemcitabine and irinotecan. Its combination with these agents leads to:

- Increased DNA Damage : Enhanced levels of DNA damage observed in treated cells.

- Improved Efficacy : Significant improvement in tumor growth delay in xenograft models when combined with genotoxic agents.

Table 2: Efficacy of this compound in Combination Therapies

| Treatment Combination | Tumor Type | Growth Delay (Days) |

|---|---|---|

| This compound + Gemcitabine | Pancreatic Cancer | 14 |

| This compound + Irinotecan | Colorectal Cancer | 12 |

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits CHK1 activity with an IC50 range of 29-170 nmol/L across various tumor cell lines. The compound's ability to enhance the effectiveness of chemotherapeutics was confirmed through multiple assays measuring cytotoxicity and cellular response.

In Vivo Studies

This compound has been evaluated in preclinical animal models, particularly focusing on MYCN-driven neuroblastoma. Key findings include:

- Single-Agent Activity : Demonstrated antitumor activity as a standalone treatment.

- Combination Efficacy : When used alongside traditional chemotherapeutics, it resulted in superior tumor control compared to either agent alone.

Table 3: In Vivo Efficacy of this compound

| Study Model | Treatment | Tumor Volume Reduction (%) |

|---|---|---|

| MYCN-driven Neuroblastoma | This compound | 60 |

| Human Tumor Xenografts | This compound + Gemcitabine | 70 |

Mechanism of Action

CCT244747 exerts its effects by selectively inhibiting CHK1, a key regulator of the DNA damage response. CHK1 is activated in response to single-strand breaks in DNA caused by either direct DNA damage or replication stress. Activation of CHK1 initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, this compound abrogates cell cycle arrest, inhibits DNA repair, and enhances tumor cell death following DNA damage. This makes tumor cells, particularly those lacking intact G1 checkpoints, more sensitive to genotoxic treatment .

Comparison with Similar Compounds

CCT244747 is unique in its high selectivity and potency as a CHK1 inhibitor. Similar compounds include SAR-020106 and other CHK1 inhibitors that have been developed for cancer therapy. Compared to these compounds, this compound has shown superior efficacy in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. Its oral bioavailability and favorable pharmacokinetic properties further enhance its potential as a therapeutic agent .

Biological Activity

CCT244747 is a novel, potent, and selective inhibitor of the checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response and cell cycle regulation. This compound has garnered attention for its potential in cancer therapy, particularly in enhancing the efficacy of existing chemotherapeutic agents and improving outcomes in various malignancies.

CHK1 is essential for maintaining genomic stability, especially in response to DNA damage. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby promoting apoptosis. This compound functions as an ATP-competitive inhibitor, effectively blocking CHK1 activity and disrupting the cell cycle checkpoints that cancer cells rely on for survival.

Pharmacological Profile

Key Findings:

- Inhibition Potency: this compound has an IC50 range of 29–170 nM against cellular CHK1 activity, indicating strong inhibition capabilities .

- Combination Therapy: The compound significantly enhances the cytotoxicity of several chemotherapeutic agents, including gemcitabine and irinotecan, by abrogating drug-induced S and G2 phase arrest in tumor cell lines .

- Single-Agent Activity: Remarkably, this compound has demonstrated substantial single-agent antitumor activity in MYCN-driven neuroblastoma models .

Efficacy in Tumor Models

This compound has been evaluated in various preclinical settings:

| Study Type | Tumor Model | Result |

|---|---|---|

| In vitro | Multiple human tumor cell lines | Enhanced cytotoxicity with gemcitabine |

| In vivo | MYCN-driven neuroblastoma | Significant tumor growth inhibition |

| Combination Therapy | SW620 xenograft model | Increased efficacy with gemcitabine |

| Radiosensitization | Head and neck cancer models | Abrogation of radiation-induced G2 arrest |

In a study involving MYCN-driven transgenic mouse models, this compound was administered orally at doses of 100 mg/kg for seven consecutive days. The results indicated a marked reduction in tumor size as assessed by MRI, highlighting its potential as a therapeutic agent .

Biomarker Modulation

The biological activity of this compound is also characterized by its effects on specific biomarkers associated with CHK1 activity:

- pS296 CHK1: This phosphorylated form serves as a marker for active CHK1. This compound treatment led to decreased levels of pS296 CHK1, confirming effective inhibition.

- pY15 CDK1: A marker indicating cell cycle inactivity; levels were reduced following treatment with this compound, suggesting that the compound promotes cell cycle progression despite DNA damage .

Case Study: Neuroblastoma

In a preclinical study focused on neuroblastoma, this compound was shown to enhance the effectiveness of standard chemotherapy regimens. Mice treated with both this compound and gemcitabine exhibited significantly reduced tumor volumes compared to those receiving gemcitabine alone. This illustrates the potential for this compound to be integrated into combination therapies for improved patient outcomes .

Radiosensitization Effects

This compound has also been investigated for its ability to sensitize tumors to radiation therapy. In head and neck cancer models, combining this compound with radiation resulted in enhanced tumor control and prolonged survival compared to radiation alone. This effect was attributed to the compound's ability to disrupt the G2 checkpoint following radiation exposure .

Q & A

Q. How does CCT244747’s selectivity for CHK1 influence experimental design in cancer biology studies?

This compound exhibits high selectivity for CHK1 (IC50 = 7.7 nM) compared to other kinases like CHK2 (IC50 >10 μM) and CDK1 (IC50 >10 μM), making it a critical tool for studying CHK1-dependent pathways . To validate specificity, researchers should:

- Use kinase profiling assays to confirm off-target effects (e.g., PIM1 inhibition at IC50 = 42 nM) .

- Include control inhibitors for non-CHK1 targets (e.g., RSK1/2, AMPK) to isolate CHK1-mediated responses .

- Monitor G2 checkpoint abolition at 29 nM IC50 as a functional readout .

Q. What methodological considerations are critical when analyzing contradictory data on this compound’s efficacy across cell lines?

Discrepancies in this compound’s GI50 values (0.33–3 μM across HT29, SW620, and Calu6 cells) arise from genetic heterogeneity . To address contradictions:

- Standardize cell cycle synchronization protocols to minimize variability in G2/M phase populations .

- Quantify CHK1 activity post-treatment using phospho-specific antibodies (e.g., pS296 CHK1) to correlate inhibition with functional outcomes .

- Cross-validate with isogenic cell models , such as WT vs. CR (checkpoint-resistant) lines, to isolate resistance mechanisms .

Q. How can researchers optimize combinatorial therapies using this compound and genotoxic agents?

This compound enhances the efficacy of DNA-damaging agents (e.g., gemcitabine, irinotecan) by overriding repair-induced cell cycle arrest . Key strategies include:

- Dose titration in vivo : Administer 75–300 mg/kg orally to sustain CHK1 inhibition without toxicity .

- Temporal sequencing : Pre-treat with this compound 24 hours before genotoxic agents to maximize checkpoint suppression .

- Monitor synergy metrics : Use Chou-Talalay combination indices to quantify additive vs. synergistic effects .

Q. What advanced techniques are recommended for studying this compound-induced radiosensitization?

This compound increases radiosensitivity in bladder/head-neck cancer models (e.g., T24, Cal27) via DNA damage potentiation . Methodological best practices:

- Clonogenic survival assays : Expose cells to 0.5–2.0 μM this compound pre-irradiation to quantify surviving fractions .

- γH2AX foci quantification : Measure DNA double-strand breaks post-radiation to assess repair inhibition .

- In vivo validation : Use xenograft models treated with 100 mg/kg this compound and fractionated radiation to mimic clinical protocols .

Q. How should researchers address variable CHK1 inhibitor resistance mechanisms in experimental models?

Resistance in CR cell lines (e.g., reduced survival at 1 μM this compound) involves NF-κB/CLSPN pathways . Mitigation approaches:

- CRISPR/Cas9 screens : Identify resistance genes (e.g., c-Rel, USP1) in isogenic pairs .

- Pharmacological co-targeting : Combine this compound with NF-κB inhibitors (e.g., BAY11-7082) to restore sensitivity .

- Single-cell RNA sequencing : Resolve heterogeneity in checkpoint adaptation within tumor populations .

Q. What are the best practices for replicating in vivo pharmacokinetic data for this compound?

Key parameters from preclinical studies:

- Bioavailability : Oral dosing achieves plasma concentrations >1 μM for >24 hours at 100 mg/kg .

- Tumor pharmacodynamics : Measure pS296 CHK1 suppression in HT29 xenografts to confirm target engagement .

- Toxicity thresholds : Monitor body weight loss and hematological parameters at doses >300 mg/kg .

Note: Adopt OECD Guidelines 420/423 for acute toxicity profiling .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy of this compound?

While in vitro GI50 values range from 0.33 μM (HT29) to 3 μM (Calu6), in vivo efficacy requires higher doses due to tumor microenvironment factors . Solutions:

- 3D spheroid models : Mimic hypoxia and nutrient gradients to bridge in vitro-in vivo gaps .

- PDX models : Use patient-derived xenografts to capture inter-tumor heterogeneity .

- PBPK modeling : Predict drug distribution using molecular weight (408.45 g/mol) and logP values .

Q. Tables for Reference

Q. Table 1: Key In Vitro Parameters of this compound

| Parameter | Value/Outcome |

|---|---|

| CHK1 IC50 | 7.7 nM |

| G2 Checkpoint Abolition | 29 nM (IC50) |

| Cell Line GI50 Range | 0.33 μM (HT29) – 3 μM (Calu6) |

Q. Table 2: In Vivo Dosing Recommendations

| Application | Dose (mg/kg) | Route | Outcome |

|---|---|---|---|

| CHK1 Inhibition (HT29) | 100–300 | Oral | Tumor growth inhibition >50% |

| Radiosensitization (Cal27) | 100 | Oral | Enhanced radiation response |

Properties

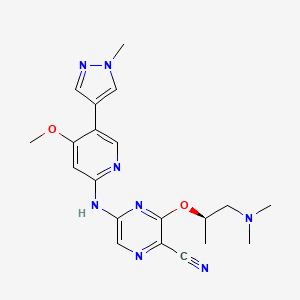

IUPAC Name |

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENLGMOXAQMNEH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.